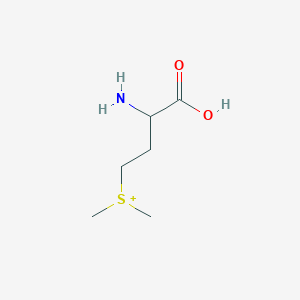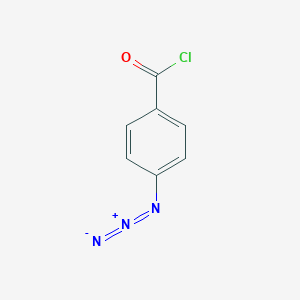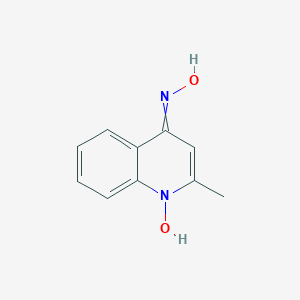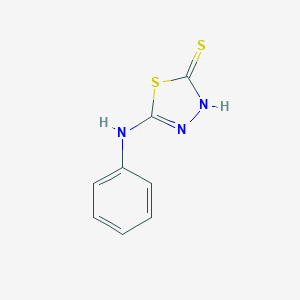
N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine
Übersicht
Beschreibung
“N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine” is a compound with the molecular formula C16H22N2O5 . It is also known by other names such as “Glycine, N-[(phenylmethoxy)carbonyl]-L-leucyl-”, “Glycine, N-(N-carboxy-L-leucyl)-, N-benzyl ester”, and "Benzyloxycarbonylleucylglycine" .
Synthesis Analysis
The synthesis of compounds similar to “N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine” has been discussed in various studies . For instance, a strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines .
Molecular Structure Analysis
The molecular structure of “N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine” can be analyzed based on its molecular formula C16H22N2O5 . The carbonyl and hydroxyl groups attached to the same carbon atom in the carboxyl functional group are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .
Chemical Reactions Analysis
The reactions of amines with carbonyl compounds are characteristic of many reactions of the carbonyl group. These reactions begin with the formation of a bond between the carbonyl carbon and an attacking nucleophile .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine” include a molecular weight of 322.36, and a melting point of 115 °C . The compound is also characterized by its molecular formula C16H22N2O5 .
Wissenschaftliche Forschungsanwendungen
Application in Hydrogel Fabrication
The compound has been used in the preparation of gelatin-based conductive hydrogels . The mechanical and conductive properties of hydrogels are improved by integrating Z–Gln–Gly into gelatin polymers via enzymatic crosslinking . These hydrogels have potential applications as biosensors for wearable devices and health-monitoring systems .
Role in Anti-Aging Treatments
The compound has been used in topical peptide treatments with effective anti-aging results . It is a part of dermocosmetic products applied on the face for reducing wrinkles and improving skin health .
Use in NO2 Sensing
The compound has been used to enhance the NO2 sensing properties of single-walled carbon nanotubes (SWNTs) . The functionalization with Z-Gly-OH makes it possible to obtain amino groups on the surface of nanotubes, which can affect the sensitivity of sensors .
Application in Liquid Chromatography
The compound can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This method is used for Mass-Spec (MS) compatible applications .
Role in Drug Development
The compound has various applications in medical research, including its role in drug development. It has been investigated as a potential therapeutic agent for various diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Use in Clinical Trials
The compound is used in clinical trials to study its effectiveness and safety for various medical conditions. These trials provide valuable data for the development of new treatments.
Wirkmechanismus
Mode of Action
The mode of action of Z-ILE-GLY-OH involves its interaction with its targets, leading to changes in their function. This compound, like other similar compounds, may bind to its targets, altering their conformation and thus their activity. This can result in a variety of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
The biochemical pathways affected by Z-ILE-GLY-OH are likely to be diverse, given the compound’s potential for interaction with multiple targets. These could include pathways involved in signal transduction, protein synthesis, and cellular metabolism . The downstream effects of these interactions can be wide-ranging, potentially influencing numerous physiological processes.
Pharmacokinetics
It’s known that the bioavailability of such compounds can be influenced by factors such as their chemical structure, the route of administration, and the presence of other compounds in the body .
Result of Action
The molecular and cellular effects of Z-ILE-GLY-OH’s action will depend on the specific targets it interacts with and the nature of these interactions. These effects could potentially include changes in enzyme activity, alterations in signal transduction pathways, and modifications to cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Z-ILE-GLY-OH. These factors can include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its use.
Eigenschaften
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAYODJQGJVQGX-FZMZJTMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927717 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |
CAS RN |
13254-04-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-isoleucyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



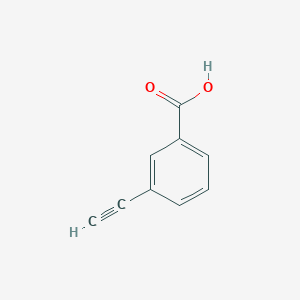


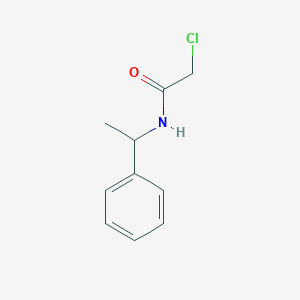


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)


